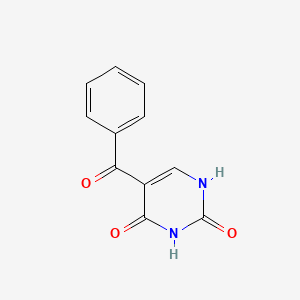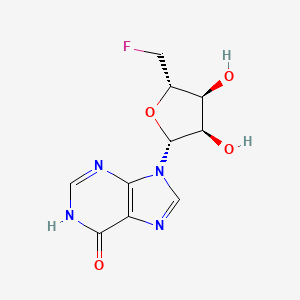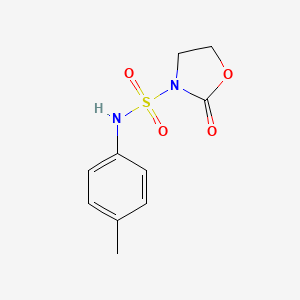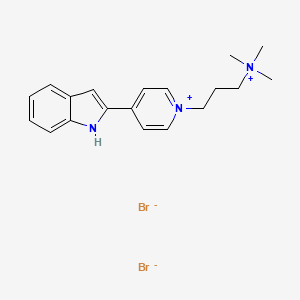
2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a dihydropyrimidinone core
Vorbereitungsmethoden
The synthesis of 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one typically involves multiple steps. One common synthetic route includes the reaction of diphenyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)methylphosphonate with phenols . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one stands out due to its unique trifluoromethyl group and dihydropyrimidinone core. Similar compounds include:
- 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboximidamide
- 2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazol-4-yl]acetate
These compounds share structural similarities but differ in their functional groups and specific applications.
Eigenschaften
CAS-Nummer |
651722-96-2 |
|---|---|
Molekularformel |
C11H7F3N2O2 |
Molekulargewicht |
256.18 g/mol |
IUPAC-Name |
2-(4-hydroxyphenyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)8-5-9(18)16-10(15-8)6-1-3-7(17)4-2-6/h1-5,17H,(H,15,16,18) |
InChI-Schlüssel |
JRUMTZODBYLYJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=CC(=O)N2)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2'-O-2-propyn-1-yl-Guanosine](/img/structure/B12926413.png)
![8-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B12926419.png)

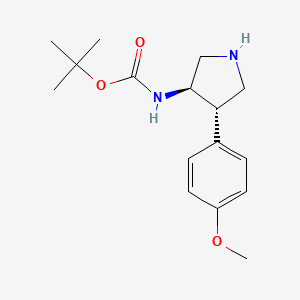
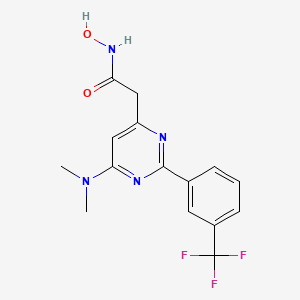


![2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12926463.png)
